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Compound of Interest

Compound Name: 4-Chloro-3-fluorophenethyl! alcohol

Cat. No.: B1597430

An In-depth Technical Guide to 4-Chloro-3-fluorophenethyl Alcohol: Synthesis,
Characterization, and Application in Drug Discovery

Executive Summary

4-Chloro-3-fluorophenethyl alcohol is a halogenated aromatic compound with significant
potential as a chemical intermediate and building block in the synthesis of novel
pharmaceutical agents and agrochemicals. The strategic placement of both chlorine and
fluorine atoms on the phenyl ring allows for the fine-tuning of physicochemical properties such
as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug
design.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and process development scientists. It provides a detailed overview of the core
physicochemical properties of 4-Chloro-3-fluorophenethyl alcohol, outlines plausible
synthetic strategies, and details a robust workflow for its analytical characterization.
Furthermore, it contextualizes the compound's utility by exploring the established roles of its
structural analogs in modern drug discovery and development. While public domain data on
this specific isomer (CAS 206362-79-0) is limited, this document synthesizes information from
closely related halogenated phenethyl alcohols to provide a validated and logical framework for
its practical application.
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Physicochemical Properties and Structural
Identification

The identity and purity of a starting material are foundational to any successful synthetic

campaign. 4-Chloro-3-fluorophenethyl alcohol belongs to a class of substituted

phenylethanols, and its properties can be understood in the context of its isomers and related

analogs.

Core Compound Data

The primary subject of this guide is 2-(4-Chloro-3-fluorophenyl)ethanol. Its fundamental

properties, alongside those of key structural analogs, are summarized below for comparative

analysis.
4-Chloro-3- 3-Chloro-4- 4- 4-
Property fluorophenethyl  fluoropheneth Chloropheneth  Fluoropheneth
alcohol yl alcohol yl alcohol yl alcohol
Structure
2-(4-Chloro-3- 2-(3-Chloro-4- 2-(4- 2-(4-
Synonym(s) fluorophenyl)etha fluorophenyl)etha  Chlorophenyl)eth  Fluorophenyl)eth
nol nol anol anol
CAS Number 206362-79-0[1] MFCD06201121  1875-88-3[2] 7589-27-7
Molecular
CsHsCIFO CsHsCIFO CsHoCIO CsHoFO[3]
Formula
Molecular Weight  174.60 g/mol 174.60 g/mol 156.61 g/mol [2] 140.15 g/mol

Synthesis and Manufacturing Insights

The synthesis of halogenated phenethyl alcohols typically involves the reduction of a

corresponding substituted phenylacetic acid or a derivative thereof. The choice of starting

material and reducing agent is critical and is often dictated by cost, scalability, and functional

group tolerance.
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Proposed Synthetic Pathway: Reduction of 4-Chloro-3-
fluorophenylacetic Acid

A robust and widely applicable method for preparing phenethyl alcohols is the reduction of the
corresponding phenylacetic acid. This transformation can be efficiently achieved using powerful
reducing agents like sodium borohydride in the presence of a catalyst or co-reagent. A
patented process for a related compound, 4-chlorophenethyl alcohol, utilizes sodium
borohydride with iodine to reduce 4-chlorophenylacetic acid, which itself is synthesized from 4-
chloroacetophenone[4]. This established methodology provides a strong causal basis for a
proposed synthesis of 4-Chloro-3-fluorophenethyl alcohol.

The rationale for this two-step approach is process efficiency and substrate availability.
Substituted acetophenones are common commercial starting materials. Their conversion to the
phenylacetic acid, followed by reduction, is a reliable sequence. The reduction of the carboxylic
acid is a critical step that requires a potent reducing system, as borohydrides alone are often
insufficient. The addition of iodine to sodium borohydride generates diborane in situ, which is
highly effective for this type of reduction.

Willgerodt-Kindler Reduction
4-Ch|oro-3-f|uor03 Reaction 4-Chloro-3-fluoro- NaBH4 / 12
acetophenone ) phenylacetic Acid

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Chloro-3-fluorophenethyl alcohol.

Experimental Protocol: Reduction of Phenylacetic Acid

This protocol is a representative methodology based on established chemical principles for
analogous compounds[4]. Researchers must conduct their own risk assessment and
optimization.

e Reaction Setup: To a dry, inert-atmosphere flask (e.g., nitrogen or argon), add 4-Chloro-3-
fluorophenylacetic acid (1.0 eq).

e Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material
completely. Cool the solution to 0°C using an ice bath.
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e Reducing Agent Preparation: In a separate flask, cautiously add sodium borohydride
(NaBHa4, 2.0-3.0 eq) to another portion of anhydrous THF.

« lodine Addition: To the stirred NaBHa4 suspension at 0°C, slowly add a solution of iodine (I,
~1.0-1.5 eq) in THF. The addition is exothermic and results in the evolution of hydrogen gas;
ensure adequate ventilation and slow addition. Stir until the brown color of the iodine
disappears.

e Reduction: Slowly add the solution of the phenylacetic acid from step 2 to the reducing agent
mixture from step 4, maintaining the temperature at 0-5°C.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

e Quenching: Carefully quench the reaction by slowly adding methanol, followed by an
aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

e Workup and Extraction: Adjust the pH to acidic (~pH 2-3) with dilute HCI. Extract the product
into an organic solvent such as ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate in vacuo. The crude product can be purified by silica gel
column chromatography to yield the final 4-Chloro-3-fluorophenethyl alcohol.

This self-validating protocol includes a clear endpoint (consumption of starting material) and a
standard purification method, ensuring the isolation of a well-characterized product.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable
step in drug development. A multi-technique approach is required for unambiguous
characterization.
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Caption: Standard analytical workflow for compound characterization.
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e Mass Spectrometry (MS): This is the first line of analysis to confirm the molecular mass of
the target compound. For 4-Chloro-3-fluorophenethyl alcohol (CsHsCIFO), the expected
monoisotopic mass is approximately 174.02 g/mol [5]. The presence of a chlorine atom will
result in a characteristic M+2 isotopic pattern with a ratio of roughly 3:1, providing strong
evidence for its incorporation.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for
unambiguous structure elucidation.

o H NMR: Will confirm the presence of the ethyl chain (-CH2CH20H) and the substitution
pattern on the aromatic ring. The protons on the phenyl ring will exhibit complex splitting
patterns due to 3J (H-H) and 4J (H-F) coupling.

o 13C NMR: Will show the correct number of carbon signals (8 expected) and their chemical
environments.

o 19F NMR: Will show a singlet for the single fluorine atom, confirming its presence.

« Infrared (IR) Spectroscopy: This technique is used to verify the presence of key functional
groups. A broad absorption band in the region of 3200-3600 cm~1 is a definitive indicator of
the alcohol's O-H stretching vibration[6].

e Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or
Gas Chromatography (GC) is used to determine the purity of the final compound. For use in
drug discovery, a purity level of >95% is typically required.

Role and Application in Drug Discovery

Halogenated organic molecules are of paramount importance in modern pharmaceuticals. The
inclusion of chlorine and fluorine atoms into a drug candidate can profoundly influence its
biological and physical properties.

The Strategic Value of Halogenation

o Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolic
oxidation, thereby increasing the half-life of a drug in the body.
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 Lipophilicity and Permeability: Both chlorine and fluorine are lipophilic, which can enhance a
molecule's ability to cross cellular membranes. The specific substitution pattern allows for
precise control over the overall LogP value.

» Binding Affinity: Halogen atoms can patrticipate in halogen bonding, a non-covalent
interaction with protein targets that can significantly increase binding affinity and selectivity.
Over 88% of pharmaceuticals in the United States rely on chlorine chemistry in their
synthesis[7].

Established Applications of Structural Analogs

While specific applications for 4-Chloro-3-fluorophenethyl alcohol are not yet widely
published, its structural congeners are well-established intermediates. For example, 4-
chlorophenethyl alcohol is a key intermediate in the synthesis of Fenbuconazole, a potent
triazole fungicide[4]. Similarly, 4-fluorophenethyl alcohol has been used as a precursor in the
synthesis of other functionalized molecules for research applications. These examples
authoritatively ground the utility of the phenethyl alcohol scaffold as a validated starting point
for accessing more complex, biologically active molecules.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. While a full GHS
classification for 4-Chloro-3-fluorophenethyl alcohol is not available, data from close analogs
provides a reliable basis for a cautious approach[1].

Hazard Category Information Source Analog
o Danger: Toxic if swallowed 3-Chloro-4-fluorophenethyl
Acute Toxicity
(H301). alcohol

o Warning: Causes skin irritation  4-Fluorophenethyl Alcohol
Skin Irritation

(H315). (GHS Classification)
o Warning: Causes serious eye 4-Fluorophenethyl Alcohol
Eye Irritation o o
irritation (H319). (GHS Classification)
Combustibility Combustible liquid. 4-Fluorophenethyl alcohol
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Recommended Handling Procedures:

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
glasses with side shields or goggles, and a lab coat.

e Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when
heating or concentrating solutions.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
oxidizing agents. The storage class is typically for combustible liquids[2].

Conclusion

4-Chloro-3-fluorophenethyl alcohol represents a promising, albeit underexplored, building
block for the fields of pharmaceutical and agrochemical research. Its dual halogenation offers a
strategic advantage for modulating molecular properties critical for biological activity. Based on
established chemical precedent, its synthesis is readily achievable through the reduction of the
corresponding phenylacetic acid. The analytical workflows detailed herein provide a robust
framework for its characterization and quality control. By leveraging the insights gained from its
structural analogs, researchers can confidently integrate this compound into discovery
programs to explore new chemical space and develop next-generation therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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